molecular formula C13H11ClN2O3 B1454271 Methyl 6-acetamido-4-chloroquinoline-2-carboxylate CAS No. 1133115-95-3

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

Cat. No.: B1454271
CAS No.: 1133115-95-3
M. Wt: 278.69 g/mol
InChI Key: MJEXZIPIXRWVPO-UHFFFAOYSA-N
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Description

Classification and Nomenclature

This compound belongs to the quinoline class of heterocyclic aromatic compounds, specifically categorized as a substituted quinoline-2-carboxylate derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern on the quinoline core structure. The molecular formula C₁₃H₁₁ClN₂O₃ indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 278.69 grams per mole.

The Chemical Abstracts Service has assigned the unique identifier 1133115-95-3 to this compound, ensuring unambiguous identification in chemical databases and literature. Alternative nomenclature systems may refer to this compound using various descriptive names that emphasize different structural features. The compound's classification extends to its functional group categories, including amide functionality from the acetamido group, halogenated aromatic compounds due to the chlorine substituent, and carboxylate esters from the methyl carboxylate moiety.

Property Value
Molecular Formula C₁₃H₁₁ClN₂O₃
Molecular Weight 278.69 g/mol
Chemical Abstracts Service Number 1133115-95-3
Simplified Molecular Input Line Entry System Code O=C(C1=NC2=CC=C(NC(C)=O)C=C2C(Cl)=C1)OC
International Chemical Identifier Key MFCD11855917

The compound's classification within the broader quinoline family places it among compounds known for diverse biological activities and pharmaceutical applications. Quinoline derivatives are recognized for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The specific substitution pattern of this compound positions it within a subset of quinoline compounds that have been optimized for enhanced biological activity and improved pharmaceutical properties.

Structural classification systems also categorize this compound based on its pharmacophoric elements, which include the quinoline heterocycle as the primary scaffold, the acetamido group as a hydrogen bond donor/acceptor, the chlorine substituent as an electron-withdrawing group, and the carboxylate ester as a potential metabolic site. These classifications are essential for computational drug design approaches, where compounds are grouped based on structural similarity and predicted biological activity patterns.

Historical Significance in Heterocyclic Chemistry

The development of this compound reflects the historical evolution of quinoline chemistry from its early discovery to modern pharmaceutical applications. The quinoline ring system's journey began with Friedlieb Ferdinand Runge's isolation of quinoline from coal tar in 1834, when he called the compound "leukol" meaning "white oil" in Greek. This discovery marked the beginning of systematic investigation into nitrogen-containing heterocyclic compounds that would eventually revolutionize medicinal chemistry.

The historical significance of quinoline derivatives in heterocyclic chemistry became particularly evident through the development of antimalarial drugs, beginning with the isolation of quinine from cinchona bark. This natural product demonstrated the potential of quinoline-based compounds to address significant medical challenges, establishing a foundation for synthetic efforts to develop improved quinoline derivatives. The progression from natural product isolation to synthetic quinoline development represents a fundamental shift in pharmaceutical research methodology that continues to influence modern drug discovery approaches.

The Friedländer synthesis, developed by Paul Friedländer in 1882, provided the first systematic method for constructing quinoline rings from readily available starting materials. This synthetic methodology utilized 2-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide, establishing principles that continue to guide quinoline synthesis today. The development of this and other quinoline synthetic methods enabled the systematic exploration of structure-activity relationships that led to compounds like this compound.

Contemporary developments in quinoline chemistry have been driven by advances in catalytic methods and green chemistry principles. Recent research has demonstrated electrochemically assisted Friedländer reactions that provide more sustainable approaches to quinoline synthesis. Metal-free heterogeneous catalysts have also been developed for quinoline synthesis, achieving high conversion rates with excellent atom economy. These methodological advances reflect the continued importance of quinoline chemistry in modern synthetic organic chemistry and pharmaceutical development.

Structural and Functional Relevance in Medicinal Chemistry

The structural architecture of this compound embodies key principles of medicinal chemistry that optimize biological activity and pharmaceutical properties. The compound's design incorporates multiple pharmacophoric elements that contribute to its potential therapeutic applications, particularly in antibacterial and anticancer drug development. The quinoline core provides a rigid aromatic framework that can interact with biological targets through π-π stacking interactions and hydrogen bonding, while the specific substitution pattern modulates these interactions to enhance selectivity and potency.

The acetamido substituent at position 6 serves multiple functional roles in the compound's biological activity profile. This functional group provides hydrogen bond donor and acceptor capabilities that can enhance binding affinity to protein targets, while also influencing the compound's solubility and pharmacokinetic properties. Research has demonstrated that acetamido-substituted quinolines can interact effectively with enzyme active sites and receptor binding domains, making them valuable scaffolds for drug development. The positioning of this group at the 6-position is strategically important, as it places the hydrogen bonding functionality in an optimal geometric arrangement for target interaction.

The chlorine substituent at position 4 of the quinoline ring significantly influences the compound's electronic properties and biological activity. Halogen substituents in quinoline derivatives are known to enhance binding affinity through halogen bonding interactions with biological targets, while also modulating the compound's lipophilicity and metabolic stability. The 4-position placement of the chlorine atom affects the electronic distribution throughout the quinoline ring system, potentially influencing interactions with enzymes and receptors that recognize quinoline-based ligands.

Structural Feature Functional Contribution
Quinoline Core Provides rigid aromatic scaffold for target interaction
6-Acetamido Group Enhances hydrogen bonding and solubility properties
4-Chloro Substituent Modulates electronic properties and lipophilicity
2-Carboxylate Ester Enables synthetic modifications and prodrug strategies

The methyl carboxylate functionality at position 2 represents a strategically important structural element that provides multiple benefits for medicinal chemistry applications. This ester group can serve as a protecting group during synthetic transformations, enabling the construction of complex molecular architectures through sequential chemical modifications. Additionally, the carboxylate ester can function as a prodrug element, where enzymatic hydrolysis in biological systems releases the corresponding carboxylic acid, potentially altering the compound's biological activity and pharmacokinetic profile.

The overall molecular architecture of this compound reflects contemporary approaches to drug design that emphasize multifunctional pharmacophores and optimized physicochemical properties. The compound's structural features position it as a versatile intermediate for further pharmaceutical development, where systematic modifications can be employed to optimize biological activity for specific therapeutic targets. Research into quinoline derivatives has demonstrated their utility as lead compounds for developing new antibacterial agents, anticancer drugs, and treatments for other diseases, highlighting the continued relevance of this structural class in modern medicinal chemistry.

Properties

IUPAC Name

methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-7(17)15-8-3-4-11-9(5-8)10(14)6-12(16-11)13(18)19-2/h3-6H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEXZIPIXRWVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674939
Record name Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-95-3
Record name Methyl 6-(acetylamino)-4-chloro-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a synthetic quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Quinoline Core : A bicyclic aromatic structure known for its biological activity.
  • Acetamido Group : Enhances solubility and may influence biological interactions.
  • Chloro Substituent : Potentially increases binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as quinone reductase 2 (QR2), which is involved in cellular protection against oxidative stress. The inhibition of QR2 can lead to increased levels of reactive oxygen species (ROS), potentially triggering apoptosis in cancer cells .
  • Antimicrobial Activity : Quinoline derivatives often exhibit antimicrobial properties through disruption of bacterial cell membranes or inhibition of nucleic acid synthesis. This compound's structure suggests a potential for similar action .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. The compound induces apoptosis through ROS generation, leading to cell cycle arrest and increased cell death .

Case Studies

  • Study on QR2 Inhibition : A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit QR2. This compound showed promising results, with an IC50 value indicating strong inhibitory potential compared to other tested compounds .
  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The compound demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Compound AEscherichia coli0.0048
Compound BStaphylococcus aureus0.0098
This compoundTBD

2. Antifungal Activity
The compound also exhibits antifungal properties, particularly against strains such as Candida albicans. Studies have reported varying MIC values for similar quinoline derivatives, indicating potential effectiveness.

Table 2: Antifungal Activity of Quinoline Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µM)
Compound CCandida albicans16.69
Compound DFusarium oxysporum56.74
This compoundTBD

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable antibacterial activity with a MIC value indicative of its potential as a therapeutic agent.

Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against various Candida species. The results suggested promising antifungal effects, indicating that structural modifications could enhance its efficacy further.

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and antifungal activities. Its potential as an antimalarial agent is also being explored, with ongoing research into its effectiveness against malaria-causing pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, purity, and availability:

Compound Name Substituents (Positions) Purity CAS Number Availability
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate 4-Cl, 6-acetamido, 2-COOCH₃ 96% 1133115-95-3 Discontinued
Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate 4-OH, 6-acetamido, 2-COOCH₃ 97% 929028-74-0 Available
Methyl 6-acetylquinoline-3-carboxylate 6-acetyl, 3-COOCH₃ 95% 1956318-19-6 Available
Methyl 7-acetylquinoline-3-carboxylate 7-acetyl, 3-COOCH₃ 95% 1956385-03-7 Available

Structural and Functional Differences

  • Chlorine vs. However, the hydroxyl group may increase solubility in aqueous environments .
  • Positional Isomerism: Methyl 6-acetylquinoline-3-carboxylate (QP-6800) and its 7-acetyl isomer (QP-4310) demonstrate how acetyl group placement alters electronic properties and steric effects, which could influence binding affinity in biological targets .

Purity and Commercial Availability

The target compound’s discontinuation contrasts with the availability of analogs like HC-2511 (97% purity) and QP-6800 (95% purity), suggesting that substituent modifications may enhance stability or demand .

Preparation Methods

Synthesis of the Quinoline Core and 4-Chloro Substitution

A common starting point is 4,7-dichloroquinoline or related chloroquinoline derivatives. For example, 4,7-dichloroquinoline can be selectively functionalized to introduce azido or amino groups, which can then be converted to acetamido functionalities.

  • One method involves the reaction of 4,7-dichloroquinoline with sodium azide in anhydrous DMF at 65 °C for 6 hours to form 4-azido-7-chloroquinoline, which can be further transformed.
  • Alternatively, chlorination at the 4-position can be achieved by reaction of quinoline derivatives with phosphoryl chloride in N,N-dimethylformamide (DMF) under reflux conditions, generating 2-chloroquinoline-3-carbaldehyde intermediates useful for further functionalization.

Introduction of the Acetamido Group at the 6-Position

The acetamido group is typically introduced by acetylation of an amino group at the 6-position. This can be achieved by:

  • Nitration or amination at the 6-position followed by acetylation with acetic anhydride or acetyl chloride.
  • Direct acetamido substitution via nucleophilic substitution on a suitable precursor.

Though specific procedures for methyl 6-acetamido-4-chloroquinoline-2-carboxylate are limited, analogous quinoline derivatives have been synthesized by acetylation of 6-aminoquinoline intermediates.

Formation of the Methyl Ester at the 2-Carboxylate

The methyl ester is introduced by esterification of the corresponding carboxylic acid or by direct incorporation during quinoline synthesis:

  • Esterification of 6-acetamido-4-chloroquinoline-2-carboxylic acid with methanol under acidic or acidic-catalyzed conditions.
  • Use of methyl chloroformate or methylating agents in the presence of base to form the methyl ester.

Representative Synthesis Scheme

Step Reaction Description Reagents/Conditions Yield/Notes
1 Selective substitution of 4,7-dichloroquinoline to introduce amino/azido group NaN3 in DMF, 65 °C, 6 h ~86% yield for azido derivative
2 Conversion of amino group to acetamido by acetylation Acetic anhydride or acetyl chloride, base Typical high yield in acetylation reactions
3 Esterification of carboxylic acid to methyl ester Methanol, acid catalyst or methyl chloroformate, base Efficient esterification under reflux
4 Purification Recrystallization from CH2Cl2/hexane or column chromatography Purity >95%

Analytical and Research Findings

  • Purification by recrystallization from dichloromethane/hexane mixtures is effective in obtaining pure crystalline this compound.
  • Spectroscopic characterization (NMR, IR, MS) confirms the presence of the acetamido group, chloro substituent, and methyl ester functionalities.
  • The compound has a molecular weight of 278.69 g/mol and exhibits moderate lipophilicity (XLogP3-AA ~2.2), which is consistent with its quinoline-based structure.
  • Rotatable bond count and hydrogen bonding capacity are consistent with expected chemical behavior in synthesis and purification steps.

Summary Table of Preparation Methods

Preparation Aspect Method/Description Key Reagents Conditions Reference
Quinoline core formation Starting from 4,7-dichloroquinoline 4,7-dichloroquinoline, NaN3 DMF, 65 °C, 6 h
Amino to acetamido conversion Acetylation of aminoquinoline Acetic anhydride or acetyl chloride Room temp or reflux General organic synthesis
Esterification Formation of methyl ester Methanol, acid catalyst or methyl chloroformate Reflux or ambient General organic synthesis
Purification Recrystallization or chromatography CH2Cl2/hexane Ambient temperature

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress using TLC or HPLC to identify intermediates.
  • Adjust solvent polarity (e.g., DMF for chlorination, THF for acetylation) to improve regioselectivity.
  • Use catalytic additives (e.g., ZnCl₂ for cyclization) to enhance yields .

How can crystallographic software (e.g., SHELXL, ORTEP-3) resolve conformational ambiguities in the quinoline ring system?

Advanced Research Focus
The quinoline ring’s planarity and substituent orientations can be analyzed using:

SHELXL Refinement : Refine X-ray diffraction data to determine bond lengths, angles, and torsional parameters. For example, the acetamido group’s orientation relative to the chlorinated position can be modeled using anisotropic displacement parameters .

ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility of the methyl ester group. Compare with DFT-calculated geometries to validate experimental observations .

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H NMR : The methyl ester (δ ~3.9 ppm, singlet) and acetamido NH (δ ~8.1 ppm, broad) protons are diagnostic.
  • ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and acetamido carbonyl (δ ~170–175 ppm).

IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and amide C=O (~1680 cm⁻¹) stretches.

Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ for C₁₃H₁₁ClN₂O₃: calculated 295.0485) .

How can computational chemistry (e.g., DFT) predict reactivity in nucleophilic substitution at the 4-chloro position?

Q. Advanced Research Focus

DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The 4-chloro position typically shows high electrophilicity due to electron withdrawal by the quinoline nitrogen.

Transition State Analysis : Simulate SNAr mechanisms to assess activation energies for substitutions with amines or alkoxides. Solvent effects (e.g., DMSO vs. THF) can be modeled using PCM .

What strategies address contradictions in reported synthetic yields or spectroscopic data?

Q. Advanced Research Focus

Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidation side products.

High-Resolution Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions.

Crystallographic Validation : Compare experimental XRD data with computational models to confirm substituent positions .

What methodologies assess the compound’s stability under varying storage conditions?

Q. Basic Research Focus

Accelerated Stability Studies :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td).
  • HPLC Purity Monitoring : Track degradation products (e.g., hydrolysis of the methyl ester) at 25°C/60% RH over 6 months.

Light Sensitivity Tests : Expose samples to UV-Vis light and monitor changes via UV spectroscopy .

Q. Advanced Research Focus

Hydrogen Bonding Analysis : The acetamido NH often forms H-bonds with ester carbonyls of adjacent molecules, creating dimeric motifs.

π-π Stacking : The quinoline ring’s aromaticity drives stacking along the crystallographic a-axis, observed in SHELXL-refined structures .

What safety considerations are critical for handling this compound in research settings?

Q. Basic Research Focus

Toxicity Data Gaps : Limited acute/chronic toxicity data necessitate strict PPE (gloves, goggles) and fume hood use.

Waste Disposal : Hydrolyze the methyl ester with NaOH/EtOH before disposal to reduce environmental mobility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

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